Methyl carbazate

Beschreibung

Historical Development and Initial Observations of Methyl Carbazate (B1233558) Reactivity

The first documented synthesis of methyl carbazate was reported by O. Diels in 1915, involving the reaction of hydrazine (B178648) hydrate (B1144303) with dimethyl carbonate. justia.comgoogle.comgoogle.com This foundational method established the primary route to obtaining the compound. google.com Early industrial-scale production based on this and similar processes often resulted in products contaminated with unreacted starting materials and by-products. justia.comgoogle.com

A significant challenge in the early synthesis was the purity of the final product. Processes described in various patents, such as DE 285 800 and EP-A 0 103 400, often yielded this compound contaminated with residual carcinogenic hydrazine (100 to 500 ppm) and water (greater than 1% by weight). google.com Furthermore, the product was prone to developing a reddish discoloration after a few days, which is undesirable for applications in pharmaceutical synthesis. justia.comgoogle.com These initial observations spurred further research into refining the synthesis protocol. Subsequent developments focused on improving purity by modifying reaction conditions, such as the simultaneous metering of reactants at controlled temperatures (-20 to +30°C) and implementing advanced purification steps like distillation with a second solvent or passing an inert gas through the crude product. justia.comgoogle.comgoogle.com

This compound as a Fundamental Chemical Synthon and Reagent in Organic Chemistry

In the context of retrosynthetic analysis, a "synthon" is a conceptual unit within a molecule that aids in planning its synthesis. youtube.com this compound serves as a practical and versatile synthon, acting as a stable and manageable source for the reactive hydrazine moiety. justia.comgoogle.comgoogle.com Its utility as a reagent is broad, finding application in numerous organic transformations.

Key applications of this compound in synthesis include:

Hydrazine Transfer: It functions as a safer and more practical alternative to the highly toxic and volatile hydrazine. organic-chemistry.org A prominent example is its use in the Wolff-Kishner reduction of aromatic aldehydes and ketones to their corresponding methylene (B1212753) compounds. organic-chemistry.orgguidechem.com The reaction proceeds through a stable carbomethoxyhydrazone intermediate, which is then decomposed under basic conditions. organic-chemistry.org

Protection of Carbonyl Groups: The hydrazine group in this compound can react with aldehydes and ketones to form hydrazones, effectively serving as a protecting group for the carbonyl functionality. justia.comgoogle.com

Precursor for Heterocyclic Synthesis: this compound is a key starting material for building a variety of heterocyclic ring systems. It has been used in the synthesis of compounds such as imidazo[1,5-d] justia.comgoogle.comgoogle.comtriazines and isatin-derived dithiocarbazate imines. chemicalbook.comiucr.org

Pharmaceutical and Agrochemical Intermediate: The compound is a building block in the production of various pharmaceuticals, agrochemicals, and dyes. guidechem.com

The following table summarizes the primary roles of this compound as a chemical synthon and reagent.

| Role | Description | Example Reaction/Application | Reference |

|---|---|---|---|

| Hydrazine Equivalent | Acts as a safer, solid substitute for gaseous or liquid hydrazine in reactions requiring a hydrazine moiety. | Wolff-Kishner reduction of aromatic ketones. | organic-chemistry.org |

| Carbonyl Protecting Group | Reacts with aldehydes and ketones to form stable hydrazones, protecting the carbonyl group during other synthetic steps. | Formation of carbomethoxyhydrazones. | justia.comgoogle.com |

| Heterocycle Precursor | Provides the necessary N-N bond and functional handles for constructing nitrogen-containing ring systems. | Synthesis of imidazo[1,5-d] justia.comgoogle.comgoogle.comtriazines and 1,3,4-thiadiazoles. | chemicalbook.comiucr.org |

| General Reagent | Used as a versatile intermediate in the synthesis of fine chemicals. | Preparation of pharmaceutical and agrochemical active ingredients. | guidechem.com |

Current State of Research and Emerging Areas of Investigation for this compound

Current research continues to build upon the foundational chemistry of this compound, exploring new applications and refining existing methodologies. A significant area of focus is its use as a strategic reagent in green chemistry and the development of novel bioactive molecules.

Recent investigations have further solidified the role of this compound as a valuable tool in modern organic synthesis. Key areas of progress include:

Advanced Heterocyclic Synthesis: Researchers continue to explore its utility in creating complex molecular architectures. For instance, it is used in the synthesis of S-methyl-substituted dithiocarbazate derivatives, which are themselves versatile precursors for various aza-heterocyclic compounds like pyrazoles and 1,2,4-triazoles. iucr.org Recent studies have detailed the synthesis and crystal structure analysis of complex molecules derived from this compound and isatin (B1672199) derivatives, highlighting its importance in constructing novel chemical entities. iucr.orgiucr.org

Development of Bioactive Compounds: There is growing interest in using carbazate derivatives as scaffolds for medicinal chemistry. Recent studies have identified novel carbazate compounds, such as butyl 2-(4-chlorophenyl)hydrazine-1-carboxylate, that exhibit significant antifungal activity against pathogenic fungi like Candida auris. nih.gov This points to an emerging application of carbazate structures in the development of new therapeutic agents. nih.gov

Safer Synthetic Protocols: The development of a facile, hydrazine-free protocol for the Wolff-Kishner reduction using this compound represents a significant advance in making a classic reaction safer and more practical. organic-chemistry.org This method avoids handling the hazardous hydrazine while achieving moderate to excellent yields for the reduction of various aromatic and heteroaromatic substrates. organic-chemistry.org

Stabilizer Applications: Beyond synthesis, this compound is noted for its ability to release nitrogen gas upon decomposition, leading to its use as a stabilizer in certain propellant and explosive formulations. guidechem.com

This ongoing research underscores the compound's sustained relevance, transitioning from a classical reagent to a key component in addressing contemporary challenges in chemical synthesis and medicinal chemistry.

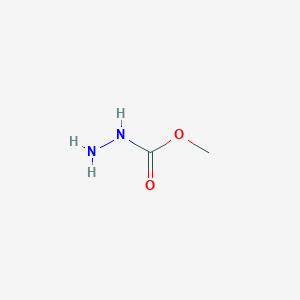

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJRIDQGVSJLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020835 | |

| Record name | Methyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-89-9 | |

| Record name | Methyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CARBAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L5442J16Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl Carbazate and Its Derivatives

Contemporary Strategies for Methyl Carbazate (B1233558) Synthesis

Methyl carbazate, also known as methyl hydrazinocarboxylate, is a significant chemical intermediate. The primary and most established method for its synthesis involves the reaction of hydrazine (B178648) with dimethyl carbonate. google.comresearchgate.net This reaction is foundational, but modern advancements have focused on optimizing protocols to enhance efficiency, purity, and scalability.

Optimized Protocols for Reaction of Hydrazine and Dimethyl Carbonate

The reaction between hydrazine hydrate (B1144303) and dimethyl carbonate is a common route for producing this compound. chemicalbook.comchemicalbook.com A general procedure involves mixing the two reactants, often with initial heating to around 50°C, followed by a prolonged stirring period at room temperature. chemicalbook.comchemicalbook.com The volatile byproducts, such as methanol (B129727) and water, along with excess dimethyl carbonate, are subsequently removed via distillation under reduced pressure to yield the crystalline product. chemicalbook.com

However, industrial-scale production has revealed challenges, including the formation of impurities and product discoloration. google.com To address these issues, more sophisticated protocols have been developed. A key innovation is the simultaneous metering of both hydrazine and dimethyl carbonate into a solvent at a controlled, low temperature. google.comjustia.com This approach prevents the significant self-warming that occurs when the reactants are combined sequentially, which can lead to the formation of undesired byproducts. google.com

The efficiency and purity of this compound synthesis are highly dependent on specific reaction parameters. Controlling these variables is crucial for optimizing the process.

Temperature: The temperature during the addition of reactants is critical. A patented method specifies that simultaneously metering hydrazine and dimethyl carbonate at a temperature between -20°C and +30°C, particularly between +5°C and +10°C, yields a purer product with less discoloration. google.comlifechempharma.com Initial heating to 50°C is also used in some lab-scale preparations to initiate the reaction. chemicalbook.comchemicalbook.com

Molar Ratio: The molar ratio of hydrazine to dimethyl carbonate is ideally kept close to stoichiometric, typically ranging from 0.9:1 to 1.1:1, with a 1:1 ratio being particularly preferred to minimize unreacted starting materials. google.comgoogle.com

Catalysis: While many protocols proceed without a catalyst, some studies have explored their use. One method employs zinc powder as a catalyst, reporting a product yield of 76.2% after 5 hours of reflux. guidechem.com

Reactant Addition: As noted, the simultaneous addition of reactants is superior to the sequential addition common in older methods. google.comjustia.com Rapidly adding hydrazine hydrate to dimethyl carbonate, for instance, causes a significant temperature increase and can lead to higher levels of impurities. google.comgoogle.com

Post-Reaction Treatment: After the initial reaction, a post-reaction period of stirring at a moderately elevated temperature (e.g., +30°C to +60°C for 30 to 300 minutes) can help ensure the reaction goes to completion. justia.com

Interactive Data Table: Parameters for this compound Synthesis via Hydrazine and Dimethyl Carbonate

| Parameter | Condition | Outcome / Rationale | Source(s) |

| Temperature | -20°C to +30°C (during reactant addition) | Improved purity, reduced discoloration | google.comjustia.comlifechempharma.com |

| Molar Ratio | 0.95:1 to 1.05:1 (Hydrazine:DMC) | Minimized byproducts and impurities | google.comgoogle.com |

| Catalyst | Zinc Powder | Achieved 76.2% yield | guidechem.com |

| Reactant Feed | Simultaneous Metering | Avoids excessive heat generation, reduces impurity formation | google.comjustia.com |

| Reaction Time | 5 hours (reflux) | Optimized for catalyst-based method | guidechem.com |

| Reaction Time | 24.5 hours (stirring) | Common in non-catalyzed lab preparations | chemicalbook.com |

On an industrial scale, achieving high purity and a stable, non-discoloring product is paramount, especially when the this compound is intended for pharmaceutical applications. google.com Older methods often resulted in products contaminated with up to 3% by weight of impurities and developed a reddish color over time. google.com

To enhance purity, a crucial step involves the rigorous removal of water and residual carcinogenic hydrazine. google.com A patented industrial process describes an effective purification technique where, after the primary reaction and distillation of low-boiling components, a second solvent such as toluene (B28343) is added to the crude this compound. google.comgoogle.com This mixture is then subjected to distillation under reduced pressure. The toluene forms an azeotrope with the remaining water, facilitating its complete removal. google.com An alternative to using a second solvent is to pass an inert gas through the crude product. justia.comlifechempharma.com These methods can reduce water content to 0.1% and hydrazine levels to as low as 55 ppm. google.comgoogle.com

Alternative Synthetic Routes to Carbamates and Related Esters

Beyond the direct reaction of hydrazine and dimethyl carbonate, other synthetic strategies exist for producing the carbamate (B1207046) functional group, which are relevant to the broader class of compounds to which this compound belongs. These alternative pathways often utilize different starting materials and reaction mechanisms.

A significant alternative route for carbamate synthesis involves the reaction of an alcohol with urea (B33335), which serves as a safer carbonyl source than phosgene. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction of methanol and urea can produce methyl carbamate. wikipedia.orgresearchgate.net This process is typically performed at elevated temperatures (120-170°C) and often requires a catalyst to achieve high conversion and selectivity. google.comjlu.edu.cn

Theoretical studies suggest the reaction proceeds via a concert mechanism, with methanol associates (dimers and trimers) being more kinetically and thermodynamically favorable than methanol monomers. tandfonline.com Various catalysts have been investigated for this pathway, with metal oxides showing particular promise.

Interactive Data Table: Catalytic Synthesis of Methyl Carbamate from Methanol and Urea

| Catalyst | Temperature | Reaction Time | Key Findings | Source(s) |

| PbO | 140°C | 4 hours | Higher activity and selectivity compared to other tested catalysts. 95.2% urea conversion, 80.6% yield. | jlu.edu.cn |

| Ni₅Ca₅(PO₄)₆F₂ | 160°C | 6 hours | 99.8% urea conversion, 98.8% yield. | google.com |

| TiO₂–Cr₂O₃/SiO₂ | Optimized conditions | N/A | Effective for synthesizing various N-substituted carbamates from amines, urea, and alcohols with 95-98% yields. | researchgate.net |

| None | N/A | N/A | Stripping with inert gas or superheated methanol can be sufficient to achieve high conversion and selectivity. | google.com |

The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids and their derivatives into carbamates. nih.gov The key step in this transformation is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate intermediate. organic-chemistry.org This highly reactive isocyanate is then trapped in situ by a nucleophile, such as an alcohol, to yield the corresponding carbamate derivative. nih.govorganic-chemistry.org

Acyl azides are typically prepared from carboxylic acid derivatives like acyl chlorides or by reacting a carboxylic acid with reagents such as diphenylphosphoryl azide (DPPA) or sodium azide in the presence of di-tert-butyl dicarbonate. nih.govorganic-chemistry.org While effective, one-pot procedures are often preferred to avoid the isolation of potentially unstable acyl azide intermediates. nih.gov Modifications to the Curtius rearrangement have been developed to improve safety and efficiency, for example, by using zinc(II) triflate to facilitate the rearrangement at lower temperatures. organic-chemistry.orgacs.org Furthermore, sulfonyl azides can be used in multicomponent reactions with alcohols and carbon monoxide to synthesize sulfonyl carbamates. nih.gov Direct conversion of azides to t-butyl carbamates can also be achieved using polymethylhydrosiloxane (B1170920) (PMHS) and a palladium catalyst. oup.com

Synthesis of Complex this compound Derivatives

The core structure of this compound serves as a valuable scaffold for the synthesis of more complex derivatives. Through targeted synthetic methodologies, researchers can introduce a wide array of functional groups and structural motifs, leading to compounds with diverse chemical properties and potential applications. The following sections detail advanced strategies for the preparation of specific classes of this compound derivatives and general approaches for skeletal diversification.

Preparation of Methyl-2-arylidene Hydrazinecarbodithioates

Methyl-2-arylidene hydrazinecarbodithioates, a class of Schiff bases, are synthesized from S-alkyl/aryl substituted hydrazinecarbodithioic acid methyl esters, which are condensed with various aryl aldehydes. researchgate.net This synthetic route is valued for its relative simplicity and the structural diversity it affords. researchgate.net

The synthesis typically begins with the preparation of methyl hydrazinecarbodithioate. This intermediate is commonly produced by reacting hydrazine hydrate with carbon disulfide in the presence of a base, followed by methylation with an appropriate methylating agent. The subsequent and final step is the condensation reaction of this methyl hydrazinecarbodithioate with a substituted aromatic aldehyde. researchgate.netnih.gov This reaction is often carried out by refluxing the reactants in a solvent like ethanol (B145695) or a mixture of ethanol and acetonitrile. researchgate.netnih.gov The resulting Schiff base product, a methyl-2-arylidene hydrazinecarbodithioate, often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.netnih.gov

A study detailed the synthesis of a series of twelve methyl-2-arylidene hydrazinecarbodithioates (IIa–IIl) by reacting methyl hydrazinecarbodithioate with different aryl aldehydes. researchgate.net The general reaction sequence is illustrated below.

Reaction Scheme for the Synthesis of Methyl-2-arylidene Hydrazinecarbodithioates

Source: Adapted from Mahapatra et al. researchgate.net

The synthesized compounds were characterized using spectroscopic methods. For instance, the 1H NMR spectrum of compound IIc showed characteristic signals for the S-methyl protons, aromatic protons, the azomethine proton (—N=CH—), the N-H proton, and the aromatic hydroxyl proton. researchgate.net Mass spectrometry data further confirmed the molecular weights of the synthesized compounds. researchgate.net

| Compound | 1H NMR (DMSO-d6), δ (ppm) | Mass Spectrometry, m/z (I/%) |

|---|---|---|

| IIb | 2.75 (s, 3H, —SCH3); 7.26–7.68 (m, 4H, ArH); 7.83 (s, 1H, —N=CH—); 10.3 (s, 1H, NH) | 244 (22.04) [M]+, 245 (61.04) [M+1]+, 246 (16.92) [M+2]+ |

| IIc | 2.66 (s, 3H, —SCH3); 6.92–7.42 (m, 4H, ArH); 8.33 (s, 1H, —N=CH—); 10.44 (s, 1H, NH); 13.04 (s, 1H, ArOH) | 226 (20.30) [M]+, 227 (68.61) [M+1]+, 228 (11.09) [M+2]+ |

| IId | 2.73 (s, 3H, —SCH3); 6.82–7.95 (m, 4H, ArH); 8.14 (s, 1H, —N=CH—); 10.06 (s, 1H, NH); 13.13 (s, 1H, ArOH) | 226 (44.77) [M]+, 227 (42.71) [M+1]+, 228 (12.52) [M+2]+ |

Data sourced from Mahapatra et al. researchgate.net

Functionalization Approaches for Diversification of this compound Skeletons

The diversification of the this compound skeleton is crucial for developing new compounds with tailored properties. Several functionalization strategies are employed to modify its structure, primarily targeting the reactive hydrazine moiety.

One of the most common functionalization approaches is condensation with carbonyl compounds . As detailed in the previous section, the reaction of this compound or its dithiocarbamate (B8719985) analogue with various aldehydes and ketones yields Schiff bases (imines). researchgate.netsemanticscholar.org This method allows for the introduction of a wide range of aryl and alkyl substituents, significantly diversifying the parent structure. For example, a series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides were synthesized by heating a carbohydrazide (B1668358) intermediate with different aldehydes in absolute alcohol. semanticscholar.org

Another key strategy is acylation . The amino group of this compound can react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. This introduces an amide linkage and an additional R-group, modifying the electronic and steric properties of the molecule.

Cyclization reactions represent a powerful tool for creating more complex, rigid heterocyclic structures from this compound derivatives. The Schiff bases derived from this compound can undergo intramolecular or intermolecular cyclization to form various heterocycles. For instance, benzimidazole (B57391) derivatives can be synthesized from a 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide intermediate, which is then condensed with isothiocyanates and subsequently cyclized using sulfuric acid to yield benzimidazole-1,3,4-thiadiazoles. ajgreenchem.com

The formation of metal complexes is another significant avenue for functionalization. The nitrogen and sulfur atoms in this compound derivatives, particularly the dithiocarbazates, act as excellent ligands for coordinating with various metal ions. researchgate.netnih.govnih.gov The resulting organometallic complexes often exhibit distinct geometries and electronic properties compared to the parent ligand. For example, dithiocarbazate Schiff base ligands have been used to prepare complexes with Cu(II), Ni(II), and Zn(II), with coordination occurring through the sulfur atoms of the dithiocarbamate moiety. nih.govuokerbala.edu.iq

Finally, multi-component reactions offer an efficient pathway for diversification. A one-pot synthesis of dithiocarbazates has been reported involving a three-component coupling of an amine, carbon disulfide, and an alkyl halide, which provides a convenient route to these structures. researchgate.net These methods allow for the rapid assembly of complex molecules from simple starting materials in a single step.

| Functionalization Approach | Reactants/Reagents | Resulting Structure/Derivative | Reference |

|---|---|---|---|

| Schiff Base Formation | Aldehydes, Ketones | Imines (e.g., Methyl-2-arylidene hydrazinecarbodithioates) | researchgate.netsemanticscholar.org |

| Cyclization | Isothiocyanates, Acid catalysts | Heterocyclic compounds (e.g., Thiadiazoles) | ajgreenchem.com |

| Metal Complexation | Transition Metal Salts (e.g., Cu(II), Ni(II), Zn(II)) | Metal-ligand complexes | nih.gov |

| Acylation | Acyl chlorides, Acid anhydrides | N-Acyl derivatives | ajgreenchem.com |

Reaction Mechanisms and Mechanistic Investigations Involving Methyl Carbazate

Fundamental Reactivity of Methyl Carbazate (B1233558) as a Nucleophile

The presence of the terminal -NH₂ group makes methyl carbazate a potent nucleophile. This reactivity is central to its role in the formation of hydrazones and hydrazides, as well as in nucleophilic substitution reactions.

Formation of Hydrazones and Hydrazides

This compound readily undergoes condensation reactions with aldehydes and ketones. researchgate.net The terminal nitrogen atom of the hydrazine (B178648) moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon. researchgate.netmsu.edu This is typically an acid-catalyzed process where protonation of the carbonyl oxygen enhances its electrophilicity. The initial nucleophilic addition is followed by the elimination of a water molecule to form a hydrazone, a compound characterized by a C=N-NHCOOCH₃ linkage. researchgate.netmsu.edu This reaction is a fundamental transformation in organic chemistry, often used for the characterization and derivatization of carbonyl compounds. studymind.co.uk

The general mechanism for hydrazone formation is outlined below:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, forming a good leaving group (water). Elimination of water and deprotonation of the adjacent nitrogen atom results in the formation of the hydrazone.

Similarly, this compound can be acylated to form hydrazides. In these reactions, the nucleophilic nitrogen attacks an acylating agent, such as an acyl chloride or anhydride. ucl.ac.ukgoogle.com The reaction proceeds through a nucleophilic acyl substitution mechanism. For instance, the reaction with methyl chloroformate involves the acylation of this compound. ucl.ac.uk These hydrazide derivatives are stable compounds and can serve as intermediates in the synthesis of more complex molecules, such as 1,3,4-oxadiazoles. researchgate.net

| Reactant | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | This compound | Hydrazone | Acidic, often in methanol (B129727) | researchgate.netorgsyn.org |

| Acyl Halides/Anhydrides | This compound | Hydrazide | Inert solvent, often with a base | google.com |

| α-Ketoglutaric Acid | This compound | Hydrazone Ligand | - | researchgate.net |

| Cyclohexanone | This compound | Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate | Methanol, acetic acid, followed by hydrogen cyanide | orgsyn.org |

Nucleophilic Substitution Reactions

Beyond its reactions with carbonyls and acylating agents, this compound can participate in nucleophilic substitution reactions. bits-pilani.ac.in In these processes, the nucleophilic nitrogen atom displaces a leaving group on an alkyl or other electrophilic center. bits-pilani.ac.inlibretexts.orglibretexts.org The mechanism of these reactions can be either Sₙ1 or Sₙ2, depending on the substrate, leaving group, and reaction conditions. masterorganicchemistry.comyoutube.com For primary and secondary substrates, an Sₙ2 mechanism, involving a backside attack and a single transition state, is more likely. libretexts.org For tertiary substrates, an Sₙ1 mechanism, which proceeds through a carbocation intermediate, may be favored. masterorganicchemistry.com

Radical-Mediated Transformations Utilizing this compound

In addition to its nucleophilic character, this compound can be a precursor for radical species, particularly the methoxycarbonyl radical. This reactivity has been harnessed in various synthetic transformations, including oxidative radical cyclizations.

Generation and Reactivity of Methoxycarbonyl Radicals

The methoxycarbonyl radical (•COOCH₃) can be generated from this compound through oxidative processes. researchgate.net For instance, the reaction of this compound with an oxidizing agent like tert-butyl hydroperoxide (TBHP) in the presence of a metal catalyst, such as manganese(III), can lead to the formation of this radical. rsc.org The proposed mechanism involves the abstraction of a hydrogen atom from the N-H bond of this compound by a radical species generated from the oxidant. rsc.org Another method involves the electrochemical oxidation of carbazates catalyzed by iron, which also produces alkoxycarbonyl radicals. researchgate.net

Visible-light photoredox catalysis provides another avenue for generating methoxycarbonyl radicals from precursors like methyl N-phthalimidoyl oxalate. nih.gov These radicals can then participate in various reactions, such as conjugate additions to electron-deficient olefins, leading to the formation of γ-ketoesters. nih.gov The reactivity of the methoxycarbonyl radical is influenced by its electronic nature; it is considered less nucleophilic than acyl radicals and can be described as ambiphilic or even electrophilic in some contexts. nih.gov

A photoinduced heterogeneous catalytic system using g-C₃N₄ and NaI has also been developed for the difunctionalization of alkenes, where the interaction of this compound with an iodine radical generates the methoxycarbonyl radical. acs.org

Mechanisms of Oxidative Radical Cyclization Reactions

Oxidative radical cyclization reactions are powerful tools for constructing cyclic structures in organic synthesis. nih.gov this compound has been employed as a source of the methoxycarbonyl radical in such transformations. rsc.orgrsc.org In a typical manganese-mediated oxidative radical cyclization, the methoxycarbonyl radical, generated from this compound, adds to an unsaturated substrate, such as an alkene or an isocyanide. rsc.orgrsc.org

In the case of the cyclization of 2-(azidomethyl)phenyl isocyanides, the reaction is initiated by the formation of an alkoxycarbonyl radical from this compound via a single-electron transfer process involving Mn(III) and TBHP. rsc.org This radical then adds to the isocyanide, triggering a cascade of radical addition and cyclization steps, ultimately leading to the formation of quinazoline-2-carboxylates. rsc.orgrsc.org

Similarly, in the synthesis of kainic acid, a Fe/αKGD enzyme catalyzes an oxidative cyclization where a radical intermediate undergoes cyclization to form a pyrrolidine (B122466) ring. nih.gov While not directly involving this compound, this illustrates the general principle of radical cyclization in the formation of heterocyclic compounds.

Gas-Phase Elimination Kinetics and Pyrolysis Studies

The thermal decomposition (pyrolysis) of this compound in the gas phase has been investigated to understand its unimolecular reaction kinetics and mechanism. researchgate.netconcytec.gob.pecedia.edu.ec Studies conducted in a static system over a temperature range of 340–390 °C showed that the reaction is homogeneous, unimolecular, and follows a first-order rate law. researchgate.net The primary decomposition products identified were methylamine, nitrous acid, and carbon monoxide. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) and ab initio methods have been employed to elucidate the reaction mechanism. researchgate.net These studies suggest that the pyrolysis proceeds through a concerted, non-synchronous, quasi-three-membered ring cyclic transition state. researchgate.net This transition state leads to the formation of an unstable intermediate, 1,2-oxaziridin-3-one, which then decomposes to the final products. researchgate.net Analysis of bond order and natural charges indicates that the polarization of the O(alkyl)–C(carbonyl) bond of the ester group is the rate-determining step in this elimination reaction. researchgate.net

| Parameter | Experimental Value | Theoretical Model | Calculated Value | Reference |

|---|---|---|---|---|

| Temperature Range | 340–390 °C | - | - | researchgate.net |

| Pressure Range | 47–118 Torr | - | - | researchgate.net |

| Arrhenius Equation (log k₁(s⁻¹)) | (11.56 ± 0.34) - (180.7 ± 4.1) kJ mol⁻¹ / (2.303 RT) | B3LYP/6-31G(d,p) | - | researchgate.net |

| MP2/6-31G(d,p) | - |

The study of gas-phase elimination kinetics provides fundamental insights into the intrinsic reactivity and stability of molecules like this compound, free from solvent effects.

Unimolecular Decomposition Pathways of this compound

The gas-phase thermal decomposition of this compound has been investigated, revealing a homogeneous, unimolecular reaction that adheres to a first-order rate law. researchgate.net Experimental studies conducted in a static system over a temperature range of 340–390 °C determined that the decomposition yields methylamine, nitrous acid, and carbon monoxide. researchgate.net

Theoretical calculations suggest that the unimolecular pyrolysis is more favorable than radical-initiated processes under these conditions. nih.gov One proposed pathway involves a concerted, non-synchronous, quasi-three-membered ring cyclic transition state, leading to the formation of an unstable intermediate, 1,2-oxaziridin-3-one, which then decomposes to the final products. researchgate.net Analysis of bond order and natural charges indicates that the polarization of the O(alkyl)-C(alkyl) bond of the ester is the rate-determining step in this reaction. researchgate.net

In contrast, studies on related S-methyl dithiocarbazate derivatives have shown that unimolecular pyrolytic processes, such as a direct 1,2-elimination or a two-step tautomerization-decomposition pathway, are competitive with radical pyrolysis mechanisms. nih.gov However, the energy required to initiate the radical pathway by producing a methylthio radical is significantly higher, making the unimolecular route the predominant one under the studied conditions. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the detailed mechanisms of reactions involving this compound. Techniques such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the energetics and geometries of reactants, transition states, and products.

DFT and ab initio methods are widely used to model the reaction pathways of this compound. For its unimolecular decomposition, calculations at the B3LYP/6-31G(d,p) and MP2/6-31G(d,p) levels of theory have been employed to estimate kinetic and thermodynamic parameters, showing good agreement with experimental values. researchgate.net These calculations support a molecular mechanism involving a specific cyclic transition state. researchgate.net

DFT has also been applied to investigate the structure and vibrational frequencies of this compound derivatives, with functionals like B3LYP providing excellent correlation with experimental data. materialsciencejournal.orgresearchgate.net Such studies are crucial for validating the computational models used in mechanistic investigations. For instance, in the study of S-methyl dithiocarbazate derivatives, DFT calculations were essential in comparing the energy barriers of unimolecular versus radical pyrolytic pathways. nih.gov

The table below summarizes the application of different DFT functionals in studying carbazate derivatives.

| Computational Method | Application | Key Finding | Reference |

| B3LYP/6-31G(d,p) | Unimolecular decomposition of this compound | Good agreement with experimental kinetic data | researchgate.net |

| MP2/6-31G(d,p) | Unimolecular decomposition of this compound | Supports a concerted, non-synchronous mechanism | researchgate.net |

| B3LYP | Vibrational frequencies of S-methyl dithiocarbazate derivative | High correlation (0.999) with experimental frequencies | materialsciencejournal.orgresearchgate.net |

A critical aspect of computational mechanistic studies is the identification and verification of transition states (TS). A transition state is a first-order saddle point on the potential energy surface (PES). github.io Following the reaction path from the TS to the reactants and products is achieved through Intrinsic Reaction Coordinate (IRC) calculations. github.ioscm.comepfl.ch

For the unimolecular elimination of this compound, IRC calculations at the B3LYP/6-31G(d,p) level confirmed that the identified transition state connects the reactant to the product pathway. researchgate.netresearchgate.net The IRC analysis revealed that the reactant must adopt a higher-energy conformation to reach the transition state geometry, indicating a conformational change is necessary prior to reaction. researchgate.netresearchgate.net This detailed mapping of the reaction coordinate provides a clear visualization of the bond-breaking and bond-forming processes throughout the reaction. epfl.ch

Catalytic Reaction Mechanisms Involving this compound

This compound serves as a key nucleophile and radical precursor in various catalytic reactions, offering pathways to complex molecules. Understanding the mechanisms of these catalytic systems is crucial for optimizing reaction conditions and expanding their synthetic utility.

Mechanistic Insights into Metal-Catalyzed Hydroamination with this compound

Gold(I) complexes have been shown to catalyze the intermolecular hydroamination of allenes with this compound. researchgate.net Mechanistic studies, including kinetic analysis and computational work, have shed light on the reaction pathway. The reaction is first-order in both the gold catalyst and the allene (B1206475), but zero-order in the this compound nucleophile. researchgate.net

These findings suggest that the rate-limiting step does not involve the nucleophile. researchgate.net Instead, an "outersphere" mechanism is proposed, where the turnover-limiting step is the isomerization of a gold η²-allene complex to a gold η¹-allylic cation transition state. researchgate.net This cationic intermediate is then trapped by this compound. researchgate.net The use of more electron-deficient phosphine (B1218219) ligands on the gold(I) catalyst can accelerate the reaction, which is consistent with this mechanistic proposal. researchgate.net

Further studies have explored the potential for chirality transfer in these reactions, noting that the concentration of this compound can influence the degree of chirality transfer, suggesting a complex interplay between the rate of nucleophilic attack and potential racemization pathways of the allene substrate. snnu.edu.cnuea.ac.uk

The table below highlights key findings from mechanistic studies on gold-catalyzed hydroamination.

| Catalyst System | Substrates | Mechanistic Feature | Proposed Intermediate | Reference |

| (Ph₃P)AuNTf₂ | 1,7-diphenylhepta-3,4-diene, this compound | Rate-limiting isomerization of Au-allene complex | Gold η¹-allylic cation | researchgate.net |

| Gold(I) phosphine complexes | Chiral allenes, this compound | Chirality transfer dependent on nucleophile concentration | Planar intermediate possible | snnu.edu.cnuea.ac.uk |

Photoinduced Catalytic Systems and Radical Intermediates

Visible-light-induced catalysis has emerged as a powerful tool for organic synthesis, and this compound has been utilized as a precursor for alkoxycarbonyl radicals in these systems. mdpi.comchinesechemsoc.org

In one example, a rose bengal-catalyzed C3-alkoxycarbonylation of imidazo[1,2-a]pyridines with this compound was developed. mdpi.com The proposed mechanism involves the generation of a sulfate (B86663) radical anion from persulfate under visible light irradiation. This radical anion then abstracts a hydrogen atom from this compound to form a nitrogen-centered radical. Subsequent dehydrogenation and loss of dinitrogen gas generate the key methoxycarbonyl radical intermediate. mdpi.com

Another photoinduced system employs a heterogeneous g-C₃N₄/NaI dual catalyst for the difunctionalization of alkenes using heteroarenes and this compound. acs.org DFT calculations on this system show that the methoxycarbonyl radical adds to the alkene to form a carbon-centered radical intermediate. This intermediate then reacts with the heteroarene, and a final hydrogen atom abstraction step yields the product. acs.org The generation of the alkoxycarbonyl radical intermediate from this compound is a crucial initiating step in these synthetically valuable transformations. chinesechemsoc.orgacs.org

Methyl Carbazate As a Versatile Building Block in Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of methyl carbazate (B1233558) makes it an ideal starting material or intermediate for the synthesis of complex nitrogen-containing heterocycles. Its ability to act as a binucleophile or to be transformed into reactive intermediates under various reaction conditions has led to the development of numerous synthetic methodologies.

Synthesis of Quinazoline (B50416) and Quinazoline-2-carboxylate Derivatives

Quinazolines and their derivatives are a prominent class of fused heterocycles that exhibit a broad spectrum of biological activities. Methyl carbazate has emerged as a key reagent in novel synthetic routes to these important compounds.

One notable method involves the manganese/tert-butyl hydroperoxide (TBHP)-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with this compound. mdpi.com This approach provides a direct and atom-efficient pathway to methyl quinazoline-2-carboxylates. mdpi.com The reaction proceeds through the generation of a •CO2Me radical from the oxidative decomposition of this compound. This radical then adds to the isocyanide, initiating a cascade of reactions including intermolecular cyclization with the azide (B81097) group and subsequent hydrogen abstraction to yield the final product. mdpi.com This methodology is recognized for its eco-friendly nature, often utilizing ethyl acetate (B1210297) as a solvent. mdpi.com

Table 1: Synthesis of Methyl Quinazoline-2-carboxylates via Oxidative Radical Cyclization. mdpi.com

| Entry | 2-(Azidomethyl)phenyl Isocyanide Substrate | Product | Yield (%) |

| 1 | 2-(Azidomethyl)phenyl isocyanide | Methyl quinazoline-2-carboxylate | Good |

| 2 | Substituted 2-(azidomethyl)phenyl isocyanides | Corresponding substituted methyl quinazoline-2-carboxylates | Good |

Note: "Good" yields are reported without specific percentages in the source material.

This method highlights the utility of this compound in generating valuable quinazoline scaffolds through a radical-mediated pathway, offering an alternative to traditional condensation reactions. mdpi.commdpi.com

Imidazo[1,5-d]mdpi.comCurrent time information in Bangalore, IN.lifechempharma.comtriazine and Imidazo[1,2-a]pyridine (B132010) Functionalization

This compound is also instrumental in the synthesis of other fused heterocyclic systems, such as imidazo[1,5-d] mdpi.comCurrent time information in Bangalore, IN.lifechempharma.comtriazines and in the functionalization of imidazo[1,2-a]pyridines. lifechempharma.comottokemi.comjumingchem.comscientificlabs.co.uk

The synthesis of imidazo[1,5-d] mdpi.comCurrent time information in Bangalore, IN.lifechempharma.comtriazines utilizing this compound has been noted as a significant application of this reagent. lifechempharma.comottokemi.comjumingchem.comscientificlabs.co.uk While specific reaction details are proprietary to various chemical suppliers, its use underscores its role as a key building block for this particular heterocyclic core.

In a different capacity, this compound serves as a reagent for the C3-alkoxycarbonylation of imidazo[1,2-a]pyridines. mdpi.com A visible-light-mediated method catalyzed by rose bengal uses this compound in the presence of an oxidant like (NH₄)₂S₂O₈. mdpi.comresearchgate.net This reaction proceeds under mild conditions at room temperature with blue LED illumination. mdpi.com The proposed mechanism involves the generation of a nitrogen-centered radical from this compound, which then participates in the functionalization of the imidazo[1,2-a]pyridine ring. mdpi.com This C-H functionalization strategy is valuable as the introduced ester group can be further transformed into other functional groups. mdpi.comresearchgate.net

Table 2: Rose Bengal-Catalyzed C3-Alkoxycarbonylation of Imidazo[1,2-a]pyridines with this compound. mdpi.com

| Entry | Imidazo[1,2-a]pyridine Substrate | Product | Yield (%) |

| 1 | 2-Phenylimidazo[1,2-a]pyridine | Methyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | Good |

| 2 | 2-Thienylimidazo[1,2-a]pyridine | Methyl 2-(thiophen-2-yl)imidazo[1,2-a]pyridine-3-carboxylate | 71 |

| 3 | 2-Methylimidazo[1,2-a]pyridine | Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | 50 |

Note: "Good" yields are reported for some substrates without specific percentages in the source material.

Synthesis of Thiosemicarbazides and their Metal Complexes

Thiosemicarbazides, which are precursors to many bioactive heterocycles, can be synthesized from hydrazine (B178648) derivatives. While direct synthesis of thiosemicarbazide (B42300) often starts from hydrazine hydrate (B1144303) or sulfate (B86663), methylhydrazine sulfate is used to produce methylthiosemicarbazide. google.com A common method involves the reaction of methylhydrazine sulfate with an alkali-metal thiocyanate (B1210189) or ammonium (B1175870) thiocyanate. google.com The resulting methylhydrazine thiocyanate can then be heated to rearrange into methylthiosemicarbazide. google.com

Thiosemicarbazides derived from this compound can act as versatile ligands in coordination chemistry. ijnrd.org These ligands, possessing both nitrogen and sulfur donor atoms, form stable complexes with various transition metals. ijnrd.orgnih.gov For instance, palladium(II) complexes with Schiff bases derived from thiosemicarbazide and S-methyldithiocarbazate have been synthesized and characterized. nih.gov These complexes often exhibit interesting stereochemical and electronic properties. ijnrd.org The coordination typically occurs through the thionic sulfur and the azomethine nitrogen atoms. nih.gov The study of such metal complexes is an active area of research due to their potential applications in catalysis and medicine. ajrconline.orgresearchgate.net

Assembly of 1,3,4-Thiadiazoles and Macrocycles

This compound derivatives are crucial in the synthesis of 1,3,4-thiadiazoles, a class of five-membered heterocycles with a wide range of pharmaceutical applications. nih.govajprd.com One approach involves the use of methyl 2-methyldithiocarbazate, a derivative of this compound. rsc.org

A versatile strategy for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles starts from methyl 2-methyldithiocarbazate. rsc.org This compound can be sequentially treated with dicarboxylic acid chlorides and perchloric acid to yield bis-(1,3,4-thiadiazolium) salts. rsc.org These salts can then undergo nucleophilic displacement of the methylthio group with various amines to provide a range of 2,5-disubstituted 1,3,4-thiadiazoles. rsc.org

Furthermore, derivatives of this compound are employed in the construction of macrocycles containing 1,3,4-thiadiazole (B1197879) subunits. rsc.orgresearchgate.net For example, reaction of an iminophosphorane derived from methyl 2-methyldithiocarbazate with carbon disulfide generates a mesoionic intermediate. This intermediate can react with α,ω-dihalogeno compounds to form bis-(1,3,4-thiadiazolines) or with diamines like ethylenediamine (B42938) to produce macrocycles. rsc.orgresearchgate.net Another general route to macrocycles containing the 1,3,4-thiadiazole moiety involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole (B142945) dipotassium (B57713) salt with oligoethylene glycol dihalides under high-dilution conditions. researchgate.net

Table 3: Synthesis of Heterocycles from Methyl 2-Methyldithiocarbazate. rsc.org

| Starting Material | Reagents | Product Type |

| Methyl 2-methyldithiocarbazate | 1. Dicarboxylic acid chlorides2. Perchloric acid3. β-Substituted ethylamines | 2,5-Disubstituted 1,3,4-thiadiazoles |

| Iminophosphorane from methyl 2-methyldithiocarbazate | 1. Carbon disulfide2. Ethylenediamine | Macrocycle containing 1,3,4-thiadiazole |

Formation of Tetrazole Ring Systems

The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group. This compound has been utilized in synthetic pathways leading to tetrazole-containing compounds. For instance, it has been used in the synthesis of energetic materials based on polyfunctionalized tetrazoles. uni-muenchen.de

A common method for forming the tetrazole ring involves the [3+2] cycloaddition of an azide source, like sodium azide, with a nitrile. derpharmachemica.com While direct use of this compound in the final ring-forming step is less common, its derivatives can be precursors to the necessary nitriles or can be part of a larger molecular framework onto which a tetrazole ring is appended. mdpi.com For example, a synthetic sequence might involve converting a functional group derived from this compound into a nitrile, which is then cyclized with sodium azide to form the tetrazole ring. mdpi.com Another general approach involves reacting amines with sodium azide and triethyl orthoformate in an acidic medium. derpharmachemica.com

General Strategies for Diverse Heterocycle Synthesis

This compound's utility extends beyond the specific examples above, serving as a versatile building block for a wide variety of heterocyclic systems. mdpi.comontosight.aipurkh.com Its bifunctional nature allows it to participate in cyclocondensation, cycloaddition, and ring-opening/ring-closure reactions to form five-, six-, and seven-membered heterocycles. purkh.com

Organic azides, which can be involved in reactions with this compound, are themselves highly reactive and established building blocks for diverse nitrogen-containing heterocycles. mdpi.com The combination of these reactive species can lead to complex molecular architectures. For example, the reaction between 2-(azidomethyl)phenyl isocyanides and this compound to form quinazoline-2-carboxylates exemplifies a cascade reaction where multiple bonds are formed in a single operation. mdpi.com

The development of peptoid-inspired libraries has also seen the use of heterocyclic building blocks to increase chemical diversity. nih.gov While not directly this compound, the principles of using functionalized small molecules to build larger, diverse structures are relevant. This compound, as a readily available and functionalized C1 building block, fits well within this paradigm for creating libraries of novel heterocyclic compounds.

Preparation of Carbamate (B1207046) and Related Functional Groups

The structure of this compound makes it an excellent precursor for the synthesis of carbamates and related functionalities. These reactions often leverage the nucleophilicity of the hydrazine nitrogen atoms and the reactivity of the ester group.

Transcarbamoylation is a key process for the synthesis of carbamates, and this compound has been identified as an economical and effective carbamoyl (B1232498) donor. In tin-catalyzed transcarbamoylation reactions, this compound demonstrates broad functional group tolerance, enabling the conversion of primary and secondary alcohols into their corresponding carbamates in good yields. organic-chemistry.org This method is advantageous due to its streamlined workup procedure. organic-chemistry.org The reaction typically proceeds smoothly in a solvent like toluene (B28343) at elevated temperatures. organic-chemistry.org

The utility of carbamoyl donors extends to the synthesis of various nitrogen-containing compounds. For instance, readily prepared carbamoylimidazolium salts, derived from reactions involving carbazates, act as efficient N,N-disubstituted carbamoylating reagents. organic-chemistry.org These salts react with a range of nucleophiles including amines, thiols, phenols, alcohols, and carboxylic acids to produce ureas, thiocarbamates, carbamates, and amides, respectively, often in high yields and without the need for chromatographic purification. organic-chemistry.org

| Donor Reagent | Nucleophile | Product | Catalyst/Conditions | Reference |

| This compound | Alcohols | Carbamates | Tin catalyst, Toluene, 90°C | organic-chemistry.org |

| Carbamoylimidazolium salts | Amines, Thiols, Phenols/Alcohols, Carboxylic acids | Ureas, Thiocarbamates, Carbamates, Amides | - | organic-chemistry.org |

This compound is also implicated in the synthesis of more complex urea (B33335) derivatives, such as diacyl ureas. A convenient one-pot, two-step synthesis involves the generation of acyl isocyanates from primary amides and oxalyl chloride. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These highly reactive intermediates can then react with a variety of nucleophiles, including carbazates, to afford symmetrical and unsymmetrical diacyl urea derivatives, as well as acyl ureas, carbamates, and thiocarbamates. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This methodology is valued for its use of inexpensive and commercially available starting materials. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The reaction of acyl isocyanates with carbazates provides a direct route to these complex urea structures, expanding the toolbox available to medicinal chemists for creating diverse molecular scaffolds. researchgate.net

Applications in Complex Chemical Synthesis

The versatility of this compound extends beyond simple functional group transformations, playing a crucial role in the assembly of intricate molecular architectures with significant biological or material properties.

In the field of medicinal chemistry, pseudopeptides, which are peptide analogs with modified backbones, are of great interest for their potential to exhibit improved stability and biological activity. This compound and its derivatives are instrumental in the synthesis of azapeptides, a class of pseudopeptides where an α-carbon is replaced by a nitrogen atom. researchgate.netekb.eg This substitution can induce specific conformations, such as turns, which can be critical for biological function. researchgate.net

The synthesis of azapeptides often involves the coupling of N-protected hydrazines with activated carbonyl donors. researchgate.net this compound can serve as a precursor to these hydrazine building blocks. For example, N-protected N'-alkyl carbazates are employed in aza-amino acid scanning to create diverse peptide analogs. researchgate.net The synthesis of these building blocks allows for their incorporation into peptide chains using both solid-phase and solution-phase methodologies. researchgate.net The resulting azapeptides have been evaluated for their receptor binding affinities, with some demonstrating comparable or even enhanced activity compared to their natural peptide counterparts. acs.org

| Peptide Analog | Modification | Synthetic Precursor | Biological Target | Reference |

| Dermorphin Pseudopeptides | Phe-Gly replacement | Heterocyclic mimetics | μ- and δ-opioid receptors | acs.org |

| Azapeptides | α-Carbon replaced by Nitrogen | N-protected N'-alkyl carbazates | Various (e.g., proteases) | researchgate.netresearchgate.net |

Glycoconjugates, molecules where a carbohydrate is linked to another chemical species, are vital in many biological processes. A unique synthetic method has been developed for the preparation of carbamate-tethered terpene glycoconjugates, which utilizes methyl carbamate as a key reagent. organic-chemistry.org This approach highlights the utility of carbamate linkages in connecting disparate molecular entities. While the direct use of this compound is not explicitly detailed in this specific synthesis, the underlying carbamate chemistry is closely related. The synthesis of 8-hydroxyquinoline (B1678124) glycoconjugates has also been reported, showcasing the broader application of creating hybrid molecules with potential biological activities, such as β1,4-GalT inhibitory and anti-cancer properties. escholarship.org

This compound is a critical starting material in the synthesis of advanced energetic materials, particularly nitrogen-rich tetrazole-based compounds. at.uamdpi.com These materials are sought after as potential replacements for traditional explosives due to their performance and, in some cases, improved safety profiles. researchgate.net

A notable example is the synthesis of the dipotassium salt of 1,5-dinitramino tetrazole. mdpi.com In this synthesis, this compound is treated with cyanogen (B1215507) azide to form a tetrazole intermediate. mdpi.com This intermediate is then subjected to nitration followed by treatment with a base to yield the final energetic salt. mdpi.com This compound exhibits high density, and impressive detonation velocity and pressure, making it a promising candidate for explosive applications. mdpi.com

Furthermore, this compound is used in the synthesis of other nitramino tetrazole compounds. For instance, it can be reacted with dimethyl carbonate to yield this compound itself, which is then treated with cyanogen azide to produce N-methoxycarbonyl 1,5-diaminotetrazole. at.ua Subsequent nitration and decomposition lead to the formation of a high-performing energetic compound. at.ua Energetic transition metal complexes have also been synthesized using this compound as a ligand, combined with other energetic components like picric acid. researchgate.netresearchgate.net These complexes are studied for their thermal stability, sensitivity, and catalytic activity on the decomposition of other energetic materials like ammonium perchlorate (B79767). researchgate.netresearchgate.net

| Energetic Compound | Key Synthetic Step involving this compound | Key Properties | Reference |

| Dipotassium salt of 1,5-dinitramino tetrazole | Reaction with cyanogen azide to form a tetrazole intermediate | High density, high detonation velocity and pressure | mdpi.com |

| Nitramino tetrazole derivative | Formation of N-methoxycarbonyl 1,5-diaminotetrazole | High heat of formation, density, and detonation performance | at.ua |

| Transition Metal Complexes | Acts as a ligand | Insensitive to friction, variable impact sensitivity, catalytic activity | researchgate.netresearchgate.net |

Medicinal Chemistry and Biological Activity of Methyl Carbazate Derivatives

Methyl Carbazate-Containing Scaffolds in Pharmaceutical Research

The methyl carbazate (B1233558) moiety serves as a crucial building block in the development of novel pharmaceutical agents. Its ability to form Schiff bases and coordinate with metal ions has been exploited to create compounds with enhanced biological profiles.

Derivatives of this compound have demonstrated notable potential as anticancer and cytostatic agents. Researchers have synthesized and evaluated a variety of these compounds against several human cancer cell lines, revealing promising activity.

One area of investigation involves the synthesis of metal complexes with carbazate ligands. For instance, novel Cu(II), Ni(II), and Pd(II) complexes with a 2-acetylpyridine-methylcarbazate (Hapmc) ligand have been synthesized and characterized. These metal complexes exhibited greater anticancer activity compared to the free ligand against human cancer cell lines including A549 lung cancer, MCF-7 breast cancer, and A2780cis cisplatin-resistant ovarian cancer. In some cases, their efficacy surpassed that of widely used reference drugs, indicating their strong potential in cancer treatment. acs.org

Similarly, Schiff base ligands derived from this compound have been explored for their anticancer properties. For example, a new Schiff base ligand, (E)-ethyl 2-(4-methoxybenzylidene)hydrazinecarboxylate, and its derivatives have been synthesized and characterized. researchgate.net In another study, a series of quillaic acid derivatives were synthesized, with some showing improved antiproliferative activity against various human cancer cell lines compared to the parent compound. nih.gov Specifically, one derivative demonstrated potent activity against HCT116 cells, inducing apoptosis and arresting the cell cycle at the G1 phase. nih.gov

Furthermore, carbazole derivatives, which can be synthesized from precursors related to this compound, have shown significant cytotoxic profiles on different breast cancer cell lines. nih.gov Some of these compounds were found to be highly active against the triple-negative MDA-MB-231 breast cancer cell line without affecting normal cells. nih.gov The mechanism of action for some of these derivatives involves the inhibition of crucial enzymes like topoisomerases. nih.gov Another study on nitrocarbazole analogues identified 2-nitrocarbazole as having the best cytotoxic profile against MCF-7 and MDA-MB-231 breast cancer cell lines, with the ability to interfere with tubulin organization and induce apoptosis. mdpi.com

The introduction of halogen atoms into the structure of related benzofuran derivatives has also been shown to significantly enhance their anticancer activity. nih.gov For example, a brominated derivative exhibited stronger pro-oxidative and proapoptotic properties compared to its chlorinated counterpart. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Pd(II) complexes with Hapmc ligand | A549 (lung), MCF-7 (breast), A2780cis (ovarian) | Enhanced anticancer activity compared to free ligand | acs.org |

| Quillaic acid derivatives | HCT116, BEL7402, HepG2, SW620, MCF-7 | Improved antiproliferative activity | nih.gov |

| 5,8-Dimethyl-9H-carbazole derivatives | MDA-MB-231 (breast), MCF-7 (breast) | High activity against MDA-MB-231, inhibition of topoisomerase I | nih.gov |

| 2-Nitrocarbazole | MCF-7 (breast), MDA-MB-231 (breast) | Good anticancer activity, interference with tubulin organization | mdpi.com |

| Halogenated benzofuran derivatives | A549 (lung), HepG2 (liver) | Enhanced cytotoxic activity | nih.gov |

This compound itself has been noted for its potential antiviral properties, making it a candidate for drug development. guidechem.com Derivatives based on the carbazole scaffold, which is structurally related to this compound, have been a significant focus of antiviral research. These compounds have shown a broad spectrum of activity against various viruses.

Carbazole derivatives have been investigated for their activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human cytomegalovirus (HCMV), among others. nih.gov For instance, certain N-alkyl-pyrido[4,3-c]carbazoles have demonstrated interesting inhibition of HIV replication. nih.gov Arylthiourea-carbazole derivatives have exhibited high inhibitory activity against HCV, particularly genotype 1b. nih.gov

The antiviral activity of these derivatives is often linked to the inhibition of viral or host cell kinases. nih.gov For example, indolocarbazoles have been found to block HCV replication. nih.gov A broad-spectrum antiviral compound, GSK983, which is a carbazole derivative, has been shown to inhibit the replication of several different viruses, including adenovirus, polyoma virus, human papillomaviruses (HPV), and Epstein-Barr virus (EBV). nih.gov

Furthermore, α-aminophosphonate derivatives containing a hydrazone moiety, which can be synthesized from this compound, have shown good activity against tobacco mosaic virus (TMV). nih.gov Similarly, 4-oxo-4H-quinoline acylhydrazone derivatives have also demonstrated significant anti-TMV activities. nih.gov

Table 2: Antiviral Spectrum of Selected Carbazole Derivatives

| Derivative Class | Target Virus(es) | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| N-alkyl-pyrido[4,3-c]carbazoles | HIV | Inhibition of viral replication | nih.gov |

| Arylthiourea-carbazoles | HCV (genotype 1b) | High inhibitory activity | nih.gov |

| Indolocarbazoles | HCV | Blockage of viral replication | nih.gov |

| GSK983 | Adenovirus, Polyoma virus, HPV, EBV | Broad-spectrum inhibition | nih.gov |

| α-Aminophosphonate-hydrazones | Tobacco Mosaic Virus (TMV) | Good inhibitory activity | nih.gov |

| 4-Oxo-4H-quinoline acylhydrazones | Tobacco Mosaic Virus (TMV) | Higher activity than ribavirin | nih.gov |

This compound and its derivatives have been identified as having antimicrobial properties. guidechem.com The carbazole scaffold, in particular, has been extensively studied for its antibacterial and antifungal activities. srce.hrnih.gov

Numerous carbazole derivatives have been synthesized and evaluated against a range of bacterial and fungal strains. researchgate.net For instance, novel carbazole derivatives containing moieties such as aminoguanidine, dihydrotriazine, thiosemicarbazide (B42300), and semicarbazide have exhibited potent inhibitory activities against various bacterial strains, including multidrug-resistant clinical isolates, and fungal strains. nih.govresearchgate.net Some of these compounds showed minimum inhibitory concentrations (MICs) between 0.5 and 16 µg/ml. nih.govresearchgate.net

The antimicrobial activity of these derivatives can be influenced by the nature and position of substituents on the carbazole ring. researchgate.net For example, compounds with a chloro group at the C-6 position of the carbazole nucleus have shown more pronounced activity than their methyl counterparts. researchgate.net Similarly, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have demonstrated effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com

Thiosemicarbazones, which can be derived from this compound, have also been investigated as antimicrobial agents against both bacterial and fungal species. unifi.itresearchgate.net

Table 3: Antimicrobial Activity of Selected Carbazole Derivatives

| Derivative Class | Target Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| Carbazole-aminoguanidines/dihydrotriazines | Various bacteria (including MRSA), fungi | Potent inhibitory activity (MICs 0.5-16 µg/ml) | nih.govresearchgate.net |

| C-6 substituted carbazoles | Bacteria and fungi | Chloro substitution enhances activity | researchgate.net |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | Staphylococcus aureus, S. epidermidis | Effective inhibition of Gram-positive bacteria | mdpi.com |

| Thiosemicarbazones | Bacteria and fungi | Broad-spectrum antimicrobial effects | unifi.itresearchgate.net |

Beyond anticancer, antiviral, and antimicrobial activities, derivatives of this compound have been explored for other pharmacological properties. The versatile nature of the carbazole scaffold has led to the discovery of compounds with a wide array of biological effects. nih.gov

Carbazole derivatives have been studied for their potential as antimalarial, antioxidant, antidiabetic, and neuroprotective agents. nih.gov For example, carbazole-based molecules containing thiosemicarbazide functional groups have demonstrated noteworthy antioxidant properties. researchgate.net Some of these compounds exhibited potent radical scavenging capabilities, with IC50 values lower than the positive control, acarbose. researchgate.net

The structural framework of these derivatives allows for interactions with various biological targets, leading to a diverse range of pharmacological responses. This highlights the broad potential of this compound-derived scaffolds in the development of new therapeutic agents for a variety of diseases.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. SAR studies help in identifying the key structural features responsible for the observed pharmacological effects.

Systematic modifications of the this compound scaffold and its derivatives have provided valuable insights into the structural requirements for biological activity.

In the context of anticancer activity , the N-methyl moiety has been identified as a critical structural feature in several classes of antitumor agents, including hydrazines. nih.gov Compounds lacking a substituent on the nitrogen or having N-alkyl groups other than methyl are often inactive. nih.gov For carbazole derivatives, the position and nature of substituents on the carbazole ring significantly influence their cytotoxic profile. nih.govmdpi.com For instance, the presence of a nitro group at the 2-position of the carbazole ring was found to be beneficial for anticancer activity against breast cancer cell lines. mdpi.com In another study, a chloro substituent at the C-6 position of a carbazole derivative resulted in more pronounced activity compared to other substitutions. researchgate.net

For antiviral activity , SAR studies of carbazole derivatives have revealed the importance of specific substitutions for activity against different viruses. For example, in a series of chloro-1,4-dimethyl-9H-carbazoles, a nitro-derivative showed the most interesting profile for the development of novel anti-HIV drugs. researchgate.net The position of a halogen substituent on the carbazole ring has been found to be vital for anti-HIV activity, with a chlorine at position 7 showing greater activity than at position 8. nih.gov The length of an alkyl substituent on the carbazole ring also appears to be important, with a progressive increase in anti-HCV activity observed when moving from a methyl to a hexyl substituent, likely due to increased lipophilicity. nih.gov

In the realm of antimicrobial agents , the dihydrotriazine group in certain carbazole derivatives has been implicated in increasing antimicrobial potency while reducing toxicity. researchgate.net The substitution pattern on the carbazole nucleus also plays a key role. For example, among a series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, certain derivatives displayed substantial antimicrobial activity. nih.gov

These SAR studies underscore the importance of specific structural motifs and substituents in determining the biological efficacy of this compound derivatives, providing a rational basis for the design of new and improved therapeutic agents.

Ligand Design and Metal Complexation for Targeted Biological Function

The strategic design of ligands derived from this compound is a cornerstone for developing metal complexes with specific, targeted biological functions. The this compound moiety serves as a versatile scaffold, acting as a neutral bidentate chelating ligand through its nitrogen and oxygen atoms. researchgate.net This chelating capability allows for the formation of stable complexes with a variety of transition metal ions, including copper(II), nickel(II), palladium(II), zinc(II), and manganese(II). researchgate.netacs.org The inherent biological activity of the organic ligand can be significantly amplified upon coordination with a metal center, a phenomenon attributed to the synergistic effects between the ligand and the metal ion. researchgate.netnih.gov

The design process often involves the condensation of this compound with various aldehydes or ketones to form Schiff base ligands. researchgate.net These modifications allow for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and biological efficacy of the resulting metal complex. For instance, the introduction of bulky substituents near the coordination site can favor a high-spin state in the metal center by disfavoring the contraction of metal-ligand bonds. mdpi.com Conversely, peripheral steric clashes can promote a low-spin state by inhibiting the expansion of the metal's coordination sphere. mdpi.com

A study on 2-acetylpyridine-methylcarbazate (Hapmc) and its metal complexes with Cu(II), Ni(II), and Pd(II) highlights this design strategy. acs.org The ligand itself can exhibit keto-enol tautomerism, and its coordination behavior depends on the metal ion and reaction conditions, coordinating in either its keto or enolic form. acs.org The resulting complexes, such as the dimeric centrosymmetric copper(II) complex [Cu(apmc)Cl]₂, demonstrated notable anticancer potential against various human cancer cell lines, including A549 lung cancer and MCF-7 breast cancer cells. acs.org This enhanced cytotoxicity compared to the free ligand underscores the importance of metal complexation in achieving targeted biological action. acs.orgnih.gov The coordination of the ligand to the metal ion can lead to more effective biological activity by facilitating the transport of the active species across cell membranes.

The choice of the metal ion is also critical in defining the biological target and mechanism of action. Copper complexes, for example, are widely utilized in metal-mediated DNA cleavage through the generation of reactive oxygen species. nih.gov The geometry of the final complex, which can range from square pyramidal and distorted octahedral to square planar and tetrahedral, is dictated by both the ligand framework and the metal ion's coordination preferences. researchgate.netacs.orgmdpi.com This structural diversity allows for the creation of complexes with varied biological profiles, including antibacterial, antifungal, and antitumor activities. nih.govnih.goveurekaselect.com

Computational Approaches in Medicinal Chemistry of this compound Derivatives